1-Azaphenoxathiin can be synthesized through various chemical methods, often involving multi-step reactions that incorporate different heterocycles. The classification of this compound falls under heterocyclic organic compounds, specifically within the subcategory of azaphenoxathiins. These compounds are recognized for their diverse biological activities, including antimicrobial and antitumor properties.
The synthesis of 1-Azaphenoxathiin typically involves advanced organic synthesis techniques, including:
The molecular structure of 1-Azaphenoxathiin features a fused ring system that includes both nitrogen and sulfur atoms. Key structural data includes:
1-Azaphenoxathiin can participate in various chemical reactions due to its reactive functional groups:
These reactions are essential for developing derivatives with enhanced biological activity or improved material properties.
The mechanism of action for 1-Azaphenoxathiin in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. Research indicates that:
Quantitative data from biological assays can provide insights into the efficacy and potency of 1-Azaphenoxathiin against specific targets.
1-Azaphenoxathiin exhibits several notable physical and chemical properties:
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability.
1-Azaphenoxathiin has potential applications across various scientific fields:
Research continues to explore these applications, aiming to unlock the full potential of 1-Azaphenoxathiin in both therapeutic and industrial contexts.
1-Azaphenoxathiin (CAS No. 65424-02-4) is a tricyclic heterocyclic compound with the molecular formula C₁₁H₇NOS and a molecular weight of 201.24 g/mol. Its systematic IUPAC name is [1,4]benzoxathiino[3,2-b]pyridine, reflecting its fused ring system comprising a pyridine ring, a benzene ring, and central oxathiin ring containing both oxygen and sulfur atoms [2] [3]. The core scaffold positions nitrogen at the 1-position, sulfur at the 10-position, and oxygen at the 4-position, creating a planar to near-planar conformation that influences its electronic properties and intermolecular interactions [1] [4].
Key physicochemical properties include:
Table 1: Fundamental Physicochemical Properties of 1-Azaphenoxathiin
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₁H₇NOS | - |
Molecular Weight | 201.24 g/mol | - |
Melting Point | 66–68 °C | Measured |
Boiling Point | 339.2 ± 21.0 °C | Predicted |
Density | 1.343 ± 0.06 g/cm³ | Predicted |
pKa | 1.46 ± 0.20 | Predicted, weak base |
Structurally, 1-azaphenoxathiin belongs to the azaphenoxathiin family, distinguished by nitrogen substitution in the phenoxathiin backbone. Computational studies reveal that replacing carbon with nitrogen enhances molecular planarity compared to non-aza analogs. For example, phenoxathiin exhibits a folded conformation (puckering angle ≈147°), while 1-azaphenoxathiin adopts a nearly planar structure due to reduced bond angle strain at the nitrogen site [4]. This planarity facilitates π-π stacking interactions in crystal lattices and influences pharmacophore orientation in bioactive derivatives [1].
The first documented synthesis of 1-azaphenoxathiin derivatives appeared in the late 1970s, with significant contributions from Journal of Heterocyclic Chemistry publications. Early work focused on ring-closure strategies using Ullmann condensation or copper-catalyzed cyclization of halogenated precursors. A pivotal 1978 study detailed the synthesis of 7-chloro- and 8-chloro-1-azaphenoxathiin analogs via cyclodehydration of 2-(2-chloro-5-nitrophenylthio)pyridine derivatives, followed by catalytic reduction [1] [7].
The compound gained prominence due to its structural similarity to phenothiazine antipsychotics (e.g., chlorpromazine). Researchers hypothesized that substituting the phenothiazine sulfur with oxygen and incorporating nitrogen could enhance bioactivity while reducing side effects. By 1978, pharmacological evaluations confirmed that 7-chloro-1-azaphenoxathiin exhibited significant antipsychotic-like activity in animal models, whereas the 8-chloro isomer was inactive, underscoring the role of substituent positioning [1]. Patent US4119629A (1977) later claimed methods for synthesizing bioactive 7-halo-, 7-nitro-, and 7-trifluoromethyl-1-azaphenoxathiin derivatives, emphasizing their potential as central nervous system depressants [7].
Table 2: Key Milestones in 1-Azaphenoxathiin Research
Year | Development | Significance |
---|---|---|
1977 | Patent US4119629A filed | Detailed synthesis of bioactive 7-substituted derivatives |
1978 | Crystal structure analysis of chloro derivatives | Demonstrated planarity and substituent-dependent bioactivity |
2005 | Quantum mechanical calculations (B3LYP/6-31+G+d) | Validated planarity and electronic effects of nitrogen substitution |
1-Azaphenoxathiin occupies a critical niche in heterocyclic chemistry as a bridged scaffold combining features of pyridines, benzoxazines, and thioxanthenes. Its synthesis exemplifies strategic heteroatom incorporation to modulate electronic properties and bioactivity. Key significance includes:
Bioisosteric Applications: It serves as an isostere of phenothiazine antipsychotics, where the oxygen-for-sulfur swap and nitrogen incorporation enhance planarity and electron distribution. This modification improves binding to dopaminergic receptors while altering metabolic stability [1] [8]. Computational studies show that 1-azaphenoxathiin’s HOMO–LUMO gap is narrower than phenothiazine’s, facilitating charge-transfer interactions in biological targets [4].
Conformational Studies: The compound provides a model for investigating heteroatom-driven puckering effects. Unlike phenoxathiin (puckering angle 147°), 1-azaphenoxathiin’s near-planar structure (puckering angle >170°) arises from nitrogen’s smaller bond angles (116°) versus sulfur (97.7°). This planarity correlates with π-stacking in crystal lattices and enhanced receptor binding [4].
Structure-Activity Insights: Positional isomerism profoundly affects bioactivity. The 7-chloro derivative shows antipsychotic effects due to optimal electron-withdrawing capacity and steric alignment, while the 8-chloro isomer is inactive. This sensitivity underpins rational drug design for central nervous system (CNS) targets [1] [7].
Synthetic Versatility: It enables access to diverse pharmacophores via electrophilic substitution (e.g., nitration, halogenation) at positions 7–9. Commercial suppliers like Alfa Chemistry and LEAP CHEM offer the core scaffold for developing antipsychotics, antivirals, and corrosion inhibitors [3] [8].
Table 3: Commercial Suppliers of 1-Azaphenoxathiin (CAS 65424-02-4)
Supplier | Location | Inquiry Link |
---|---|---|
Alfa Chemistry | New York, USA | Product Page |
LEAP CHEM Co., Ltd. | Hong Kong | Website |
SAGECHEM LIMITED | Hangzhou, China | Website |
Suzhou Health Chemicals | Jiangsu, China | Website |
This scaffold exemplifies how strategic heteroatom placement in polycyclic systems expands accessible chemical space for drug discovery and materials science. Its ongoing applications include fluorescent probes, organic semiconductors, and catalysts, leveraging its electron-deficient pyridine ring and sulfur-based oxidation tolerance [3] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: